Erinacine A
Overview
Description
Erinacine A is a bioactive compound isolated from the mycelia of the fungus Hericium erinaceus, commonly known as Lion’s Mane mushroom. This compound belongs to the group of cyathin diterpenoids and has garnered significant attention due to its neuroprotective properties. This compound is known for its ability to stimulate the synthesis of nerve growth factor, making it a promising candidate for the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
Erinacine B, like other erinacines, is a natural substance isolated from Hericium erinaceus . It belongs to the group of cyathane diterpenoids Erinacines, in general, are known for their potent stimulating activity for nerve growth factor (ngf) synthesis .
Mode of Action
The exact mechanisms of action of Erinacine B are still being elucidated . Erinacines are known to potentially cross the blood-brain barrier . They are believed to stimulate the synthesis of NGF , which is crucial for the growth, survival, and differentiation of neurons.
Biochemical Pathways
Erinacines, including Erinacine B, affect the NGF synthesis pathway . NGF is a neurotrophin that plays a critical role in the survival and maintenance of sympathetic and sensory neurons. By stimulating NGF synthesis, erinacines can promote neuronal health and function .
Result of Action
The stimulation of NGF synthesis by erinacines can have several molecular and cellular effects. It can promote the survival and function of neurons, which is beneficial for nerve and brain health . .
Action Environment
The action, efficacy, and stability of Erinacine B can be influenced by various environmental factors. For instance, the production of erinacines can be affected by the strain of Hericium erinaceus and the conditions of its cultivation
Biochemical Analysis
Biochemical Properties
Erinacine A plays a significant role in biochemical reactions. It has been found to enhance nerve growth factor synthesis in vitro . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote neurogenesis and attenuate cerebral Aβ plaque burden in Alzheimer’s disease models .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to increase the level of insulin-degrading enzyme in the cerebral cortex .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound remains stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can extend the lifespan in both Drosophila melanogaster and senescence-accelerated P8 (SAMP8) mice by a maximum of 32% and 23%, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can penetrate the blood-brain barrier of rats by means of passive diffusion
Preparation Methods
Synthetic Routes and Reaction Conditions: Erinacine A can be synthesized through a series of chemical reactions involving the cyclization of specific diterpenoid precursors.
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Hericium erinaceus mycelia. Solid-state cultivation and submerged fermentation are common methods used to produce this compound. In solid-state cultivation, substrates such as corn kernels are used, and optimal conditions, including temperature and nutrient supplementation, are maintained to maximize yield . The compound is then purified using techniques such as high-speed countercurrent chromatography and liquid chromatography-tandem mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Erinacine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Erinacine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique cyathane skeleton and its potential as a lead compound for the synthesis of new bioactive molecules.
Biology: In biological research, this compound is investigated for its ability to stimulate nerve growth factor synthesis and promote neurogenesis. It has shown potential in reducing amyloid-beta deposition and promoting neuronal survival, making it a candidate for the treatment of Alzheimer’s disease and other neurodegenerative conditions .
Medicine: In medicine, this compound is explored for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Clinical trials have demonstrated its efficacy in improving cognitive function and reducing neuroinflammation .
Industry: In the industry, this compound is used in the development of functional foods and nutraceuticals. Its neuroprotective properties make it a valuable ingredient in products aimed at enhancing cognitive health .
Comparison with Similar Compounds
Erinacine A is part of a group of cyathin diterpenoids, which includes compounds such as erinacines B, C, E, K, P, and Q. These compounds share a similar cyathane skeleton but differ in their functional groups and biological activities .
Comparison with Other Erinacines:
Erinacine B: Similar to this compound, erinacine B also stimulates nerve growth factor synthesis but has a different set of functional groups that may affect its potency and specificity.
Erinacine C: Known for its anti-inflammatory properties, erinacine C has been studied for its potential to reduce neuroinflammation.
Erinacine E: Acts as a kappa opioid receptor agonist and has been investigated for its analgesic properties.
Uniqueness of this compound: this compound stands out due to its potent neuroprotective effects and its ability to stimulate nerve growth factor synthesis more effectively than other erinacines. Its unique combination of functional groups and its specific mechanism of action make it a valuable compound for research and therapeutic applications .
Biological Activity
Erinacine A, a cyathin diterpenoid isolated from the mycelia of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD) and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its unique chemical structure, which contributes to its biological effects. It has been shown to stimulate nerve growth factor (NGF) synthesis, which is crucial for the survival and maintenance of neurons. The mechanism by which this compound exerts its effects involves several pathways, including anti-inflammatory responses and modulation of neurogenesis.
Stimulation of NGF Synthesis
This compound significantly enhances NGF synthesis in vitro. A study reported that at a concentration of 1 mM, this compound induced NGF synthesis at levels of 250.1 ± 36.2 pg/ml in mouse astroglial cells . This effect is pivotal in promoting neuronal health and survival.
In Vivo Studies
In animal models, this compound has demonstrated substantial neuroprotective effects:
- Alzheimer's Disease Models : In APPswe/PS1ΔE9 double transgenic mice, oral administration of this compound reduced amyloid-beta plaque burden by increasing insulin-degrading enzyme (IDE) levels, which promotes the degradation of amyloid-beta .
- Stroke Models : Administering this compound at 1 mg/kg body weight significantly increased neuronal survival and reduced infarct volume after transient focal cerebral ischemia .
- Cognitive Improvement : In a clinical trial involving patients with mild AD, participants taking this compound-enriched H. erinaceus mycelia showed significant improvements in cognitive assessments compared to the placebo group .
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties. Research indicates that it induces apoptosis in colorectal cancer (CRC) cells through the activation of extrinsic apoptosis pathways involving TNF receptors and caspases. Specifically, it triggers the phosphorylation of signaling molecules such as JNK1/2 and NFκB p50, leading to increased expression of apoptotic markers .
Summary of Anti-Cancer Effects
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Colorectal Cancer | Induces apoptosis via TNFR and caspase pathways | |
Various Cancers | Reduces malignancy through ROS production modulation |
Clinical Trial on Alzheimer's Disease
A notable clinical trial assessed the efficacy of this compound-enriched H. erinaceus mycelia over a 49-week period. Participants receiving three capsules daily showed significant cognitive improvements measured by the Mini-Mental State Examination (MMSE) and other cognitive assessments compared to placebo .
Animal Studies on Stroke Recovery
In animal studies, this compound administration led to marked improvements in behavioral outcomes post-stroke, including enhanced performance in burrowing and Morris water maze tasks . These findings underscore its potential as a therapeutic agent for neurodegenerative conditions.
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |
InChI Key |
LPPCHLAEVDUIIW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
Isomeric SMILES |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |
Canonical SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
melting_point |
74 - 76 °C |
physical_description |
Solid |
Synonyms |
(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?
A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]
Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?
A2: Researchers have successfully employed several key strategies:
- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []
- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]
- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []
Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?
A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.
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